2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-13-9-5-1-2-6-10(9)16-14(18-13)19-15-17-11-7-3-4-8-12(11)21-15/h3-4,7-8H,1-2,5-6H2,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZJVCKIJDGNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzothiazole with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product. For instance, the reaction can be carried out in the presence of acetic acid or sodium hydroxide under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole possess significant antimicrobial properties. The compound has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been highlighted in several studies. It is believed to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating conditions like arthritis.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various benzothiazole derivatives, including the target compound. The study found that the compound exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of 2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one against human leukemia cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to various protein targets, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one and related compounds are critical for understanding its unique properties. Below is a detailed comparison:
Structural Analogues with Heterocyclic Substitutions
- 2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(3-pyridinyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one (): Key Difference: Replaces benzothiazole with benzoxazole (O instead of S in the heterocycle). The additional 7,7-dimethyl and 3-pyridinyl substituents may enhance lipophilicity and π-π stacking interactions . Synthesis: Similar tetrahydroquinazolinones are synthesized via condensation of aldehydes, cyclohexanone, and binucleophiles (e.g., urea) under basic conditions .
- (4R)-2-[(1,3-Benzoxazol-2-yl)amino]-4-(4-chloro-1H-pyrazol-5-yl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one (): Key Difference: Incorporates a chiral center (4R) and a 4-chloropyrazole substituent. Molecular weight (382.8 g/mol) is higher than the benzothiazole analog (unreported in evidence but estimated ~350–360 g/mol) .
Substituent Effects on Pharmacological Activity
- 4-(3-Nitrophenyl)- and 4-(4-Methoxyphenyl)-tetrahydroquinazolin-2(1H)-ones ():
- Electron-Withdrawing vs. Electron-Donating Groups :
- 4-Methoxyphenyl : Increases electron density, possibly enhancing solubility and membrane permeability.
- Spectral Data Comparison :
| Compound | IR (C=O stretch, cm⁻¹) | ^1H-NMR (NH signal, δ) |
|---|---|---|
| Target Benzothiazole Derivative* | ~1670–1700 (estimated) | ~9.5–10.5 (estimated) |
| 4-(3-Nitrophenyl)-Analog | 1679 | 9.92 |
| 4-(4-Methoxyphenyl)-Analog | 1674 | 10.32 |
*Estimated based on quinazolinone analogs .
- Antimicrobial Activity of Thiazolidinone Derivatives (): Structure-Activity Relationship:
- Thiazolidinones with electron-deficient substituents (e.g., tetrabromo-phthalazinone) show moderate activity against Gram-negative bacteria (e.g., E. coli).
- The benzothiazole analog’s sulfur atom may improve membrane penetration compared to oxygenated analogs, though direct activity data for the target compound is unavailable .
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular structure of 2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one includes a benzothiazole moiety linked to a tetrahydroquinazolinone core. This structural configuration is crucial for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the benzothiazole moiety. For instance, derivatives of 2-mercaptobenzothiazole demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Benzothiazole Derivatives
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| 2b | 25 | 20 |
| 2c | 30 | 25 |
| 2i | 15 | 18 |
| Levofloxacin (Control) | 20 | 15 |
The minimum inhibitory concentration (MIC) values indicate that compounds 2b and 2i exhibit potent antibacterial properties comparable to the standard antibiotic levofloxacin .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has also been explored. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) .
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of benzothiazole derivatives on MCF-7 cells, compounds exhibited IC50 values ranging from 10 to 25 µM. The most effective compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents .
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes and cellular pathways. For instance, benzothiazole derivatives may inhibit DNA gyrase and topoisomerase enzymes critical for bacterial DNA replication . Additionally, they can modulate signaling pathways involved in apoptosis and cell cycle regulation in cancer cells .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins. These studies suggest that the structural features of the benzothiazole moiety contribute significantly to their biological activity by facilitating strong interactions with active sites on target enzymes .
Q & A
Q. What are the common synthetic routes for 2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A conventional approach involves refluxing aromatic aldehydes with cyclohexanone and binucleophiles (e.g., thiourea derivatives) in ethanol with a KOH catalyst for 2–3 hours. Post-reaction, the mixture is acidified with HCl to precipitate the product, which is recrystallized for purity . Alternative methods use aqueous conditions with p-toluenesulfonic acid (p-TsOH) as a catalyst under reflux, followed by silica gel chromatography for purification .
| Method | Conditions | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Ethanol reflux | 3 mmol reactants, 2–3 h | KOH | ~57–93% | |
| Aqueous p-TsOH reflux | H2O, 2 h, followed by acid precipitation | p-TsOH | ~60–92% |
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer: Characterization typically involves:
- IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1670–1700 cm⁻¹, NH stretch at ~3200–3400 cm⁻¹) .
- NMR spectroscopy :
- ¹H-NMR : Signals for aromatic protons (δ 7.0–8.0 ppm), aliphatic protons (δ 1.8–3.0 ppm), and exchangeable NH protons (δ ~9.9–10.3 ppm) .
- ¹³C-NMR : Peaks for carbonyl carbons (δ ~155–168 ppm) and aromatic carbons (δ ~120–140 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M⁺] at m/z 271–355) and fragmentation patterns to confirm the backbone .
Advanced Research Questions
Q. How can molecular docking studies be optimized for this compound’s derivatives?
Methodological Answer: AutoDock Vina is recommended for docking studies due to its improved scoring function and multithreading capabilities. Key steps include:
- Protein preparation : Remove water molecules and add polar hydrogens using software like AutoDockTools.
- Grid box setup : Center the box on the active site (e.g., dihydrofolate reductase for antitubercular studies) with dimensions 20×20×20 Å.
- Docking parameters : Use the default exhaustiveness setting (8) and analyze top-scoring poses (ΔG ≤ -8 kcal/mol) for binding interactions (e.g., hydrogen bonds with catalytic residues) .
Q. How should crystallographic data for this compound be refined to resolve structural ambiguities?
Methodological Answer: Use SHELXL for high-resolution refinement:
- Data collection : Ensure completeness >95% and Rint < 0.05.
- Model building : Assign anisotropic displacement parameters (ADPs) to non-H atoms.
- Validation : Check for outliers in the Ramachandran plot and resolve disordered regions using PART instructions. For twinned data, apply the TWIN and BASF commands .
Q. How can contradictory synthesis yields or byproducts be addressed in experimental design?
Methodological Answer: Contradictions often arise from variations in catalysts or solvents. Systematic approaches include:
- Control experiments : Compare KOH (base) vs. p-TsOH (acid) catalysis under identical conditions.
- Byproduct analysis : Use LC-MS to identify side products (e.g., incomplete cyclization intermediates).
- Optimization : Adjust reaction time (e.g., extend reflux to 4–6 h for higher yields) or switch to microwave-assisted synthesis for cleaner profiles .
Q. What strategies are effective for retrosynthetic planning of novel derivatives?
Methodological Answer: AI-driven tools (e.g., Template_relevance models) can propose routes by analyzing databases like Reaxys. For example:
- Core disconnection : Split the tetrahydroquinazolinone and benzothiazole moieties.
- Precursor selection : Prioritize commercially available aldehydes and thioureas.
- Feasibility scoring : Filter routes with plausibility scores >0.9 and minimal steps .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities of derivatives?
Methodological Answer: Discrepancies may stem from assay conditions or structural modifications. Mitigation strategies:
- Standardized assays : Re-evaluate IC50 values under consistent conditions (e.g., pH 7.4, 37°C).
- SAR studies : Compare substituent effects (e.g., electron-withdrawing groups on benzothiazole enhance antitubercular activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
